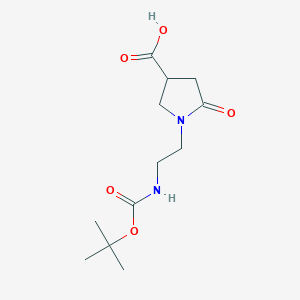
3-Éthyl-2-phénylmorpholine
Vue d'ensemble
Description
La phénétrazine (chlorhydrate) est un médicament sympathomimétique principalement utilisé comme coupe-faim. Il a été synthétisé pour la première fois en 1952 et commercialisé sous le nom de marque Preludin. Le composé est connu pour ses effets stimulants, similaires à ceux des amphétamines, et a été utilisé dans le traitement de l'obésité. en raison de son potentiel d'abus et de dépendance, il a été retiré du marché dans de nombreux pays .
Applications De Recherche Scientifique
Phenetrazine (hydrochloride) has been extensively studied for its various applications in scientific research:
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La phénétrazine (chlorhydrate) peut être synthétisée par différentes méthodes. Une voie de synthèse courante implique la réaction de la 2-phényl-3-méthylmorpholine avec l'acide chlorhydrique pour former le sel de chlorhydrate. Les conditions de réaction impliquent généralement le chauffage des réactifs dans un solvant approprié, tel que le chloroforme, puis l'isolement du produit par cristallisation .
Méthodes de production industrielle
La production industrielle de la phénétrazine (chlorhydrate) suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'utilisation de réactifs de haute pureté et des conditions de réaction contrôlées pour garantir la qualité constante du produit final. Le composé est ensuite purifié par recristallisation et séché pour obtenir les niveaux de pureté souhaités .
Analyse Des Réactions Chimiques
Types de réactions
La phénétrazine (chlorhydrate) subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des oxydes correspondants.
Réduction : Les réactions de réduction peuvent convertir la phénétrazine en ses formes réduites.
Substitution : Le composé peut subir des réactions de substitution, où les groupes fonctionnels sont remplacés par d'autres groupes.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que l'hydrure d'aluminium et lithium et le borohydrure de sodium sont utilisés.
Substitution : Des réactifs comme les halogènes et les agents alkylants sont couramment utilisés dans les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des oxydes de phénétrazine, tandis que la réduction peut produire des dérivés de phénétrazine réduits .
Applications de la recherche scientifique
La phénétrazine (chlorhydrate) a été largement étudiée pour ses diverses applications dans la recherche scientifique :
Chimie : Utilisée comme étalon de référence en chimie analytique pour l'étude des composés stimulants.
Industrie : Utilisée dans le développement de systèmes de libération transdermique pour la libération contrôlée de médicaments.
Mécanisme d'action
La phénétrazine (chlorhydrate) exerce ses effets en bloquant la recapture de la noradrénaline et de la dopamine dans le neurone présynaptique. Cela entraîne une augmentation de la libération de ces monoamines dans l'espace extraneuronal. Le composé agit également comme un inhibiteur de la monoamine oxydase, augmentant davantage les niveaux de ces neurotransmetteurs. Les niveaux accrus de noradrénaline et de dopamine entraînent une suppression de l'appétit et une stimulation du système nerveux central .
Mécanisme D'action
Phenetrazine (hydrochloride) exerts its effects by blocking the reuptake of norepinephrine and dopamine into the presynaptic neuron. This leads to an increase in the release of these monoamines into the extraneuronal space. The compound also acts as a monoamine oxidase inhibitor, further enhancing the levels of these neurotransmitters. The increased levels of norepinephrine and dopamine result in appetite suppression and central nervous system stimulation .
Comparaison Avec Des Composés Similaires
La phénétrazine (chlorhydrate) est souvent comparée à d'autres composés stimulants, tels que :
Amphétamines : La phénétrazine et les amphétamines sont toutes deux des amines sympathomimétiques aux effets stimulants similaires.
Phéndimetrazine : Un analogue de la phénétrazine, la phéndimetrazine fonctionne comme un promédicament et est utilisée comme coupe-faim.
La structure unique de la phénétrazine, qui comprend un cycle morpholine, la distingue des autres stimulants et contribue à son profil pharmacologique spécifique .
Propriétés
IUPAC Name |
3-ethyl-2-phenylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-2-11-12(14-9-8-13-11)10-6-4-3-5-7-10/h3-7,11-13H,2,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOMAVIHZFHQQHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(OCCN1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801342627 | |
| Record name | Phenetrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801342627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100368-98-7 | |
| Record name | Phenetrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100368987 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenetrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801342627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PHENETRAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RT2R95YBRR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![N-[4-(1-Amino-ethyl)-phenyl]-acetamide](/img/structure/B1498934.png)




